METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL is an organic compound with the molecular formula C9H12N2O2 It is a derivative of amino acids and contains a pyridine ring, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(pyridin-4-yl)propanoate typically involves the esterification of 2-amino-3-(pyridin-4-yl)propanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-amino-3-(pyridin-4-yl)propanoic acid+methanolH2SO4methyl 2-amino-3-(pyridin-4-yl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-3-(pyridin-4-yl)propanoate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The pyridine ring allows for π-π interactions with aromatic amino acids in the enzyme, while the amino group can form hydrogen bonds, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate
Uniqueness
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. Its pyridine ring provides additional stability and reactivity compared to similar compounds without this heterocyclic structure.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-amino-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3 |
InChI Key |
MFDSUVIUGDAHLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.